tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with an azidobenzamido group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the azidobenzamido group. The tert-butyl ester is then added to protect the carboxylate group during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The azido group can be used in click chemistry to attach various pharmacophores, potentially leading to new therapeutic agents .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and as a reagent in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group, in particular, is reactive and can form covalent bonds with various substrates, facilitating the synthesis of complex molecules. The piperidine ring provides a stable scaffold that can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl-3-chloro-1-piperidine carboxylate
Uniqueness: tert-Butyl 3-((4-azidobenzamido)methyl)piperidine-1-carboxylate is unique due to the presence of the azidobenzamido group, which provides additional reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[[(4-azidobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)23-10-4-5-13(12-23)11-20-16(24)14-6-8-15(9-7-14)21-22-19/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRODKCIYDNMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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